![molecular formula C16H15N5S B2364927 7-Phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol CAS No. 921583-90-6](/img/structure/B2364927.png)

7-Phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

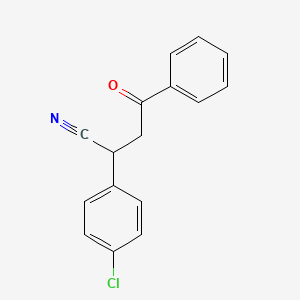

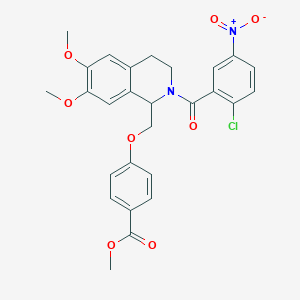

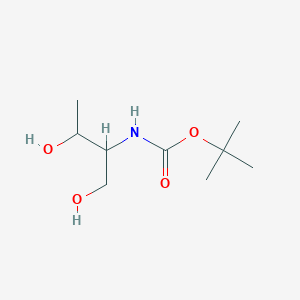

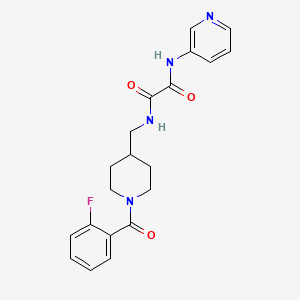

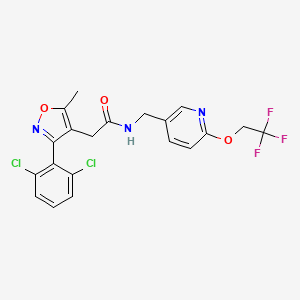

7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a useful research compound. Its molecular formula is C16H15N5S and its molecular weight is 309.39. The purity is usually 95%.

BenchChem offers high-quality 7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

CDK2-Hemmung zur Krebsbehandlung

CDK2 (Cyclin-abhängige Kinase 2) ist aufgrund seiner Rolle in der Zellzyklusregulation ein attraktives Ziel für die Krebstherapie. Forscher haben eine neue Reihe kleiner Moleküle entwickelt, die die privilegierten Pyrazolo[3,4-d]pyrimidin- und Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-Gerüste aufweisen, einschließlich Derivaten unserer Verbindung von Interesse (Gerüst 4–13). Diese Verbindungen wurden als neuartige CDK2-Inhibitoren synthetisiert . Zu den wichtigsten Erkenntnissen gehören:

Antiproliferative Aktivität

Eine weitere Studie untersuchte eine Reihe von 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}harnstoff-Derivaten, einschließlich unserer Verbindung, auf ihre antiproliferative Aktivität gegen Lungenkrebs (A549), kolorektales Karzinom (HCT-116) und Prostatakrebs (PC-3) Zelllinien in vitro . Obwohl spezifische Daten für unsere Verbindung in dieser Studie möglicherweise nicht verfügbar sind, unterstreicht sie das Potenzial ähnlicher Derivate.

Antileishmaniale und antimalaria-wirksame Wirkungen

Pyrazol-tragende Verbindungen sind bekannt für ihre vielfältigen pharmakologischen Wirkungen, einschließlich potenter antileishmanialer und antimalaria-wirksamer Aktivitäten. Obwohl die spezifische Aktivität unserer Verbindung nicht berichtet wurde, stimmen ihre strukturellen Merkmale mit denen überein, die mit solchen Wirkungen assoziiert sind .

p38 MAPK-Hemmung

Unsere Verbindung wird auch als ein Inhibitor der p38-Mitogen-aktivierten Proteinkinase (MAPK) beschrieben . Weitere Untersuchungen zu ihrem Wirkmechanismus und potenziellen therapeutischen Anwendungen sind gerechtfertigt.

Wirkmechanismus

Target of Action

Similar compounds with imidazole and triazole moieties have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .

Mode of Action

They bind to the active site of CDK2, preventing it from interacting with its substrates and halting the progression of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to apoptosis, or programmed cell death . The downstream effects of this action can include the reduction of tumor growth in cancerous cells .

Pharmacokinetics

Imidazole-containing compounds are generally known for their good absorption and bioavailability .

Result of Action

The result of the compound’s action, based on similar compounds, is the inhibition of cell proliferation, particularly in cancerous cells . This is achieved through the disruption of the cell cycle and the induction of apoptosis .

Eigenschaften

IUPAC Name |

7-phenyl-3-(pyridin-3-ylmethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5S/c1-2-6-14(7-3-1)20-9-10-21-15(20)18-19-16(21)22-12-13-5-4-8-17-11-13/h1-8,11H,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBOJHOVJFXCGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2SCC3=CN=CC=C3)N1C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2364856.png)

![3-[5-(morpholin-4-ylmethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]propanoic acid hydrochloride](/img/structure/B2364860.png)

![2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2364861.png)

![N-(benzo[b]thiophen-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2364862.png)

![1-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2364866.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2364867.png)